molecular formula C4H6F2N2 B15254476 3-Amino-4,4-difluorobutanenitrile

3-Amino-4,4-difluorobutanenitrile

Cat. No.: B15254476
M. Wt: 120.10 g/mol
InChI Key: PCEWDBPAPPRUKK-UHFFFAOYSA-N
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Description

3-Amino-4,4-difluorobutanenitrile is an organic compound with the molecular formula C₄H₆F₂N₂ It is characterized by the presence of an amino group, two fluorine atoms, and a nitrile group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4-difluorobutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-difluorobenzonitrile with suitable reagents to introduce the amino group. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that optimize the reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and recycling of solvents and catalysts to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4,4-difluorobutanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Amino-4,4-difluorobutanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4,4-difluorobutanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The fluorine atoms can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

  • 3-Amino-4,4,4-trifluorobutanoic acid
  • 3-Amino-4-cyanofurazan
  • 3-Amino-4,4,4-trifluorocrotonate

Comparison: Compared to these similar compounds, 3-Amino-4,4-difluorobutanenitrile is unique due to its specific arrangement of functional groups, which can result in different reactivity and applications.

Properties

Molecular Formula

C4H6F2N2

Molecular Weight

120.10 g/mol

IUPAC Name

3-amino-4,4-difluorobutanenitrile

InChI

InChI=1S/C4H6F2N2/c5-4(6)3(8)1-2-7/h3-4H,1,8H2

InChI Key

PCEWDBPAPPRUKK-UHFFFAOYSA-N

Canonical SMILES

C(C#N)C(C(F)F)N

Origin of Product

United States

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